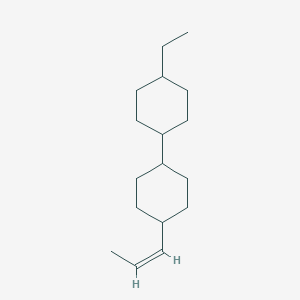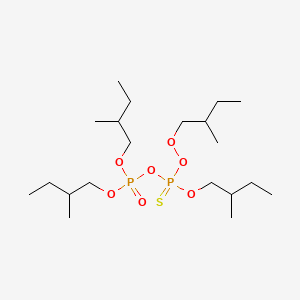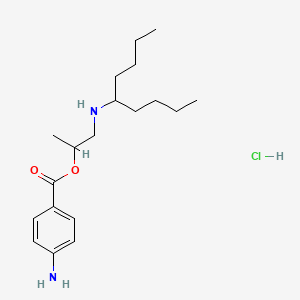
2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride is a chemical compound with the molecular formula C19H33ClN2O2 and a molecular weight of 356.931 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group, a propyl chain, and a nonan-5-ylazanium chloride moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride typically involves the reaction of 4-aminobenzoic acid with propylene oxide to form an intermediate, which is then reacted with nonan-5-ylamine. The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride undergoes various chemical reactions, including:
Oxidation: The aminobenzoyl group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions are typically carried out in polar solvents like water or methanol, under mild to moderate temperatures.
Major Products Formed
Oxidation: Nitro derivatives of the aminobenzoyl group.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride involves its interaction with specific molecular targets. The aminobenzoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the nonan-5-ylazanium moiety can interact with lipid membranes. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium bromide
- 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium iodide
- 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium sulfate
Uniqueness
2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its bromide, iodide, and sulfate counterparts, the chloride version may exhibit different biological activities and chemical properties.
Propiedades
Número CAS |
69781-73-3 |
|---|---|
Fórmula molecular |
C19H33ClN2O2 |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
1-(nonan-5-ylamino)propan-2-yl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-4-6-8-18(9-7-5-2)21-14-15(3)23-19(22)16-10-12-17(20)13-11-16;/h10-13,15,18,21H,4-9,14,20H2,1-3H3;1H |
Clave InChI |
JYECOOGNUFYJNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)NCC(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


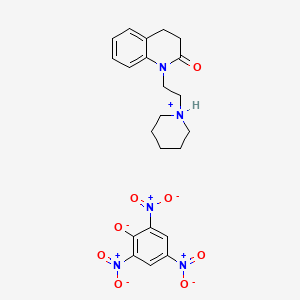
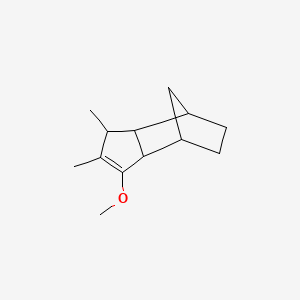
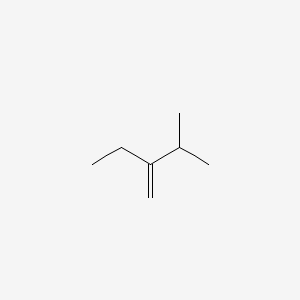
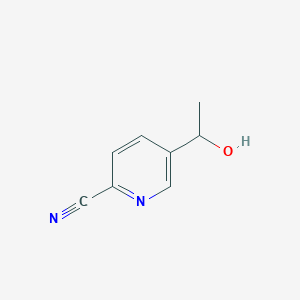
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
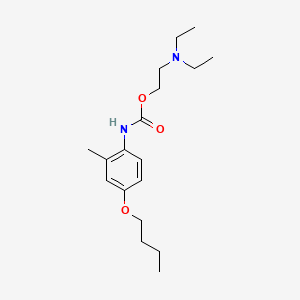
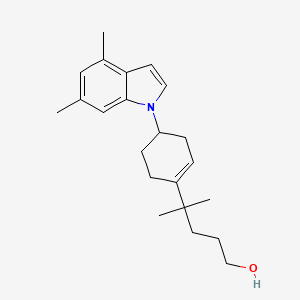

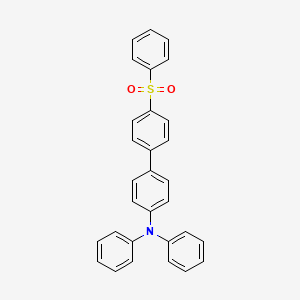
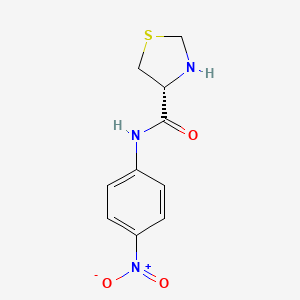
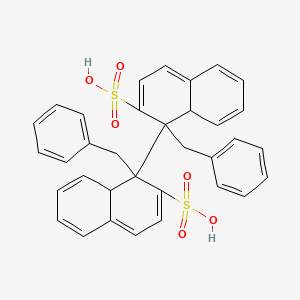
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
